2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid
Description
2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenoxy and dimethoxybenzoic acid moieties, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)propanoylamino]-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO6/c1-9(27-14-5-4-10(19)6-12(14)20)17(22)21-13-8-16(26-3)15(25-2)7-11(13)18(23)24/h4-9H,1-3H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFHNOPCNJEMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid typically involves the esterification of 2,4-dichlorophenol with propanoic acid, followed by amide formation with 4,5-dimethoxybenzoic acid. The reaction conditions often require a basic environment, with common catalysts being triethylamine or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and amide formation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and irritant nature of the intermediates and final compound .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenoxy moiety is known to mimic natural plant hormones, leading to its use as a plant growth regulator. In biological systems, it may inhibit specific enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: Shares the dichlorophenoxy moiety but lacks the dimethoxybenzoic acid component.
2,4-Dichlorophenoxyacetic acid: Another compound with similar herbicidal properties but different structural features.
Uniqueness
2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid is unique due to the combination of dichlorophenoxy and dimethoxybenzoic acid moieties, which confer distinct chemical and biological properties. Its dual functionality makes it versatile for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
